![molecular formula C13H14N2O B7496315 N-(2-quinolin-8-ylethyl)acetamide](/img/structure/B7496315.png)
N-(2-quinolin-8-ylethyl)acetamide
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Overview
Description
N-(2-quinolin-8-ylethyl)acetamide: is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The quinoline nucleus is a nitrogen-containing bicyclic structure that is found in many natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-quinolin-8-ylethyl)acetamide typically involves the reaction of 2-quinolin-8-ylethylamine with acetic anhydride or acetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(2-quinolin-8-ylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
Chemical Synthesis and Properties
N-(2-quinolin-8-ylethyl)acetamide serves as an important intermediate in the synthesis of more complex quinoline derivatives. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, facilitating the introduction of different functional groups onto the quinoline ring.
Synthesis Methods:
- Starting Materials: Typically synthesized from 2-quinolin-8-ylethylamine.
- Reagents: Acetic anhydride or acetyl chloride with bases like pyridine or triethylamine.
- Yield Optimization: Industrial production may utilize continuous flow reactors and green chemistry approaches to enhance efficiency and minimize environmental impact.
Biological Research Applications
The biological significance of this compound is substantial, particularly in drug discovery and development. The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Biological Activities:
- Antimicrobial Properties: Exhibits activity against a range of bacterial strains by disrupting DNA synthesis.
- Anticancer Potential: Interacts with molecular targets involved in cancer cell proliferation and inflammation.
Mechanism of Action:
The compound inhibits DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, it affects enzymes and receptors that are critical in cancer progression.
Medicinal Chemistry Applications
This compound is being investigated for several therapeutic applications:
Therapeutic Area | Potential Applications |
---|---|
Antimicrobial | Treatment of bacterial infections |
Anticancer | Inhibition of tumor growth |
Anti-inflammatory | Modulation of inflammatory pathways |
Research indicates that quinoline derivatives can serve as lead compounds for developing new drugs targeting Alzheimer’s disease (AD) and other neurodegenerative conditions by acting as metal ion chelators.
Industrial Applications
In the industrial sector, this compound finds utility in the production of dyes, pigments, and other materials due to its favorable chemical properties.
Industrial Uses:
- Dyes and Pigments: The compound's structural characteristics allow it to be incorporated into various formulations.
Case Studies and Research Findings
Numerous studies have highlighted the efficacy of quinoline derivatives in various applications:
-
Antimicrobial Activity Study:
- A study demonstrated that this compound displayed significant antibacterial activity against multiple strains, suggesting its potential use in developing new antibiotics.
- Cancer Research:
- Alzheimer's Disease Treatment:
Mechanism of Action
The mechanism of action of N-(2-quinolin-8-ylethyl)acetamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, they can inhibit various enzymes and receptors involved in cancer cell proliferation and inflammation .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar bicyclic structure.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Indole: A structurally related compound with a wide range of biological applications.
Uniqueness: N-(2-quinolin-8-ylethyl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(2-quinolin-8-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(16)14-9-7-12-5-2-4-11-6-3-8-15-13(11)12/h2-6,8H,7,9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEAQZHXFPRAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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